molecular formula C15H17NO B13870664 4-(2-Phenylmethoxyethyl)aniline

4-(2-Phenylmethoxyethyl)aniline

Cat. No.: B13870664
M. Wt: 227.30 g/mol
InChI Key: PKBVJJFVIFPKOB-UHFFFAOYSA-N
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Description

4-(2-Phenylmethoxyethyl)aniline is a chemical compound of interest in organic synthesis and materials science research. This aniline derivative features a phenylmethoxyethyl side chain, making it a potential intermediate for constructing more complex molecular architectures. Its structure suggests utility as a building block for the synthesis of ligands, polymers, and pharmaceutical candidates. In research settings, aniline derivatives similar to this compound are often employed in the development of advanced materials, including polymers and supramolecular structures. The primary amine group allows for various functionalization reactions, such as amidation and Schiff base formation, while the ether linkage can provide conformational flexibility. Researchers value this compound for its potential to introduce both aniline and benzyloxy motifs into target molecules. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referencing the safety data sheet for specific hazard information.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H17NO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2

InChI Key

PKBVJJFVIFPKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the 2-phenylmethoxyethyl group onto the aniline moiety. This can be achieved by nucleophilic substitution reactions, reductive amination, or etherification processes. The key challenge is to selectively functionalize the para position of aniline without affecting the amino group.

Reductive Amination Approach

One effective approach involves reductive amination of appropriately substituted precursors. Although specific procedures for this compound are scarce, related methods for similar compounds provide a useful framework.

  • For example, reductive amination reactions using aqueous aldehyde solutions in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH3) have been shown to proceed efficiently even in the presence of water, which is unusual for such reactions. The reaction is typically carried out in a solvent system comprising methanol, acetic acid, and sometimes acetonitrile, with ratios such as 10:1 methanol to acetic acid, and at temperatures ranging from 0°C (during addition of reducing agent) to room temperature for completion within a few hours (approximately 2-4 hours).

  • The addition of halogen salts like lithium chloride can enhance the reaction's progress and purity of the product. The molar ratios of reactants are generally equimolar or with a slight excess of the aldehyde component to drive the reaction forward.

  • An example procedure involves charging a flask with the amine precursor, adding the solvent mixture, followed by dropwise addition of a 50% aqueous aldehyde solution, cooling the mixture, and then portionwise addition of sodium cyanoborohydride. The mixture is stirred at room temperature, monitored by ultra-performance liquid chromatography (UPLC), and the product is isolated by evaporation and acid-base workup.

Etherification via Phenylmethanol Derivatives

Another pathway involves the formation of the ether linkage by reacting 4-aminophenol derivatives with phenylmethanol or its activated derivatives (e.g., benzyl halides or benzyl ethers). This method requires protection of the amino group or selective reaction conditions to avoid side reactions.

  • The reaction typically proceeds via nucleophilic substitution of a benzyl halide with the phenolic oxygen of 4-aminophenol under basic conditions, forming the phenylmethoxyethyl linkage. Subsequent reduction or modification of the side chain can yield the desired this compound.

  • This approach is supported by analogous processes described for related compounds such as 4-(phenylthiomethyl)anilines, where Mannich base intermediates are rearranged under acidic conditions to yield the target substituted anilines.

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation is a common method to reduce nitro or other precursor groups to aniline derivatives.

  • For example, 4-(2-Phenylethyl)aniline has been synthesized by catalytic hydrogenation of corresponding nitro or imine precursors using 10% palladium on activated carbon in methanol under hydrogen atmosphere at mild temperatures (around 20°C).

  • Although this method is directly reported for 4-(2-Phenylethyl)aniline, it can be adapted for this compound by appropriate precursor design.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield/Notes
Reductive Amination Aqueous aldehyde, NaCNBH3, MeOH/AcOH solvent, 0°C to RT Mild conditions, high purity Requires careful control of water High yields reported in analogues
Etherification (Nucleophilic) 4-Aminophenol, benzyl halide, base, ethanol solvent Direct ether linkage formation Amino group protection may be needed Moderate to high, depending on conditions
Catalytic Hydrogenation Pd/C catalyst, H2 gas, methanol solvent, 20°C Simple, scalable Requires precursor synthesis Quantitative for related compounds
Photochemical Flow Synthesis Aromatic aldehydes, cyanopyridines, DIPEA, 365 nm light, flow Fast, scalable, catalyst-free Specialized equipment needed Up to 95% yield in related systems

Summary of Research Findings and Notes

  • Reductive amination in aqueous media with sodium cyanoborohydride is surprisingly effective for similar substituted amines, providing high purity products without stringent anhydrous conditions.

  • Etherification methods require careful selection of reaction conditions to avoid side reactions involving the amino group, often necessitating protection/deprotection steps.

  • Catalytic hydrogenation remains a robust method for final reduction steps when nitro or imine precursors are used, with palladium on carbon catalysts being standard.

  • Emerging photochemical and flow chemistry techniques offer rapid and scalable alternatives, though their application to this compound specifically remains to be fully explored.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylmethoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Zinc, tin, iron with hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

4-(2-Phenylmethoxyethyl)aniline is an aromatic amine with a phenyl group attached to an aniline moiety and a methoxyethyl substituent. Its molecular formula is C15H17NO and its molecular weight is approximately 331.44 g/mol. It has a unique combination of functional groups, giving it specific chemical reactivity and biological activity.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals Due to its structural features, it may serve as a precursor for synthesizing pharmaceutical compounds.
  • Organic Synthesis It can be employed as a building block in the synthesis of complex organic molecules.

However, the specific biological effects of this compound would require targeted studies to elucidate its pharmacological profile.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure FeatureUnique Aspect
AnilineBasic structureSimplest aromatic amine
N,N-DiethylanilineTwo ethyl groups on nitrogenIncreased lipophilicity
4-MethoxyanilineMethoxy group at para positionEnhanced solubility and reactivity
4-AminobenzophenoneKetone group attached to benzenePotential use in dyes and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(2-Phenylmethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Findings from Research

Synthetic Accessibility: Compounds with ether linkages (e.g., phenoxyethyl or benzyloxyethyl groups) are often synthesized via phase-transfer catalysis (PTC) or nucleophilic substitution, as seen in and . Aminoethoxy derivatives (e.g., 4-[4-(2-aminoethoxy)benzyl]aniline) require reductive amination or protective group strategies to prevent side reactions .

Electronic and Steric Effects: Methoxy and phenoxy groups enhance electron density on the aromatic ring, increasing nucleophilicity of the amine. This is critical in electrophilic substitution reactions . Bulky substituents (e.g., phenethyloxy in ) reduce crystallization tendencies, favoring amorphous phases in polymer blends .

Biological and Material Applications: Morpholino derivatives () exhibit high bioavailability due to improved solubility and are explored in drug delivery systems . Chlorinated phenoxy anilines () demonstrate herbicidal activity, leveraging the electron-withdrawing effect of chlorine for target binding .

Computational Insights: DFT studies (B3LYP/6-31G(d,p)) on 4-[4-(2-aminoethoxy)benzyl]aniline validated experimental NMR data, confirming the utility of computational methods for predicting chemical shifts in analogous compounds .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Phenylmethoxyethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated ethyl intermediate (e.g., 2-chloroethylphenylether) with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation . Table 1 : Key reaction parameters and yields from literature:
Reagent SystemTemperature (°C)SolventYield (%)Reference
K₂CO₃, DMF80DMF65–70
NaH, THF60THF55–60

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ ~3.3 ppm), and ethylenic protons (δ 1.5–2.5 ppm for CH₂).
  • IR : Identify N-H stretches (~3400 cm⁻¹) and C-O-C ether stretches (~1250 cm⁻¹) .
  • MS : Molecular ion peak at m/z 241 (C₁₅H₁₇NO⁺) with fragmentation patterns reflecting cleavage at the ether linkage .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

  • Methodological Answer : Solubility in polar solvents (e.g., ethanol, DMSO) is moderate (~50 mg/mL at 25°C), but stability decreases above 40°C or in acidic conditions (pH < 3), leading to hydrolysis of the ether bond. Use buffered solutions (pH 6–8) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modified phenyl or ethyl groups (e.g., halogenation, methylation).
  • Step 2 : Test in vitro against targets (e.g., kinases, GPCRs) to correlate substituent effects with activity.
  • Case Study : Fluorination at the phenyl ring increased binding affinity to serotonin receptors by 30% compared to the parent compound .

Q. How to resolve contradictions in reported antibacterial efficacy data for this compound analogs?

  • Methodological Answer : Conflicting data may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols:
  • Use CLSI guidelines for MIC determination.
  • Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤1% v/v).
  • Re-evaluate discrepancies using isogenic bacterial strains .

Q. What computational methods predict the interaction of this compound with cytochrome P450 enzymes?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4NY4) to identify binding poses.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.
  • Validation : Compare predicted metabolic sites (e.g., N-demethylation) with in vitro microsomal assays .

Q. How do steric and electronic effects of the phenylmethoxy group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The methoxyethyl group acts as an electron-donating substituent, directing electrophiles (e.g., NO₂⁺) to the para position of the aniline ring. Steric hindrance from the ethyl chain reduces ortho substitution. Kinetic studies show a 4:1 para/ortho ratio in nitration reactions .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity in cancer cells while others show no effect for similar analogs?

  • Analysis :
  • Variable Factors : Cell line specificity (e.g., HeLa vs. MCF-7), exposure time (24h vs. 48h), and compound purity (HPLC ≥95% required).
  • Resolution : Conduct dose-response curves (0.1–100 µM) across multiple cell lines and validate purity via LC-MS .

Key Research Recommendations

  • Prioritize mechanistic studies using CRISPR-engineered cell lines to validate target engagement.
  • Explore tandem MS/MS for metabolite identification in pharmacokinetic studies.
  • Use DFT calculations to model reaction pathways for novel derivatization strategies.

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